Cas no 358343-53-0 (3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one)

3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- (2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- 3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- 3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
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- インチ: 1S/C17H15ClO2/c1-2-20-15-10-7-14(8-11-15)17(19)12-9-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3
- InChIKey: PVTNCYUAMWLWKI-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C=CC(C1C=CC(=CC=1)OCC)=O
計算された属性
- 精确分子量: 286.0760574g/mol
- 同位素质量: 286.0760574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 332
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- XLogP3: 4.7
3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ25437-5g |
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 95+% | 5g |
$1134.00 | 2024-04-20 | |
A2B Chem LLC | AJ25437-25g |
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
A2B Chem LLC | AJ25437-50g |
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 95+% | 50g |
$2855.00 | 2024-04-20 | |
A2B Chem LLC | AJ25437-100g |
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194231-2g |
(2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 98% | 2g |
¥6492.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194231-10g |
(2E)-3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 98% | 10g |
¥11365.00 | 2024-05-17 | |
A2B Chem LLC | AJ25437-2g |
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 95+% | 2g |
$830.00 | 2024-04-20 | |
A2B Chem LLC | AJ25437-10g |
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 95+% | 10g |
$1337.00 | 2024-04-20 | |
A2B Chem LLC | AJ25437-1g |
(2E)-3-(2-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
358343-53-0 | 95+% | 1g |
$628.00 | 2024-04-20 |
3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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7. Book reviews
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-oneに関する追加情報
Comprehensive Overview of 3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one (CAS No. 358343-53-0)
3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one, with the CAS number 358343-53-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This chalcone derivative is characterized by its unique molecular structure, featuring a 2-chlorophenyl group and an 4-ethoxyphenyl moiety connected via a prop-2-en-1-one bridge. Its structural complexity and functional groups make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The compound's CAS registry number 358343-53-0 is a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions. In recent years, the demand for chalcone-based compounds has surged due to their potential applications in drug discovery, particularly in targeting inflammatory pathways and oxidative stress-related conditions. This aligns with the growing public interest in natural product derivatives and synthetic analogs for therapeutic purposes, as evidenced by trending searches on platforms like Google Scholar and PubMed.
From a synthetic perspective, 3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one exemplifies the versatility of Claisen-Schmidt condensation reactions, a topic frequently searched by chemistry students and professionals. The presence of both electron-withdrawing (chloro) and electron-donating (ethoxy) substituents on its aromatic rings creates an interesting electronic profile, making it a subject of computational chemistry studies investigating structure-activity relationships—another hot topic in contemporary research.
In material science applications, this compound's conjugated π-system has attracted attention for potential use in organic electronics, particularly in the development of nonlinear optical materials. With the global push toward sustainable technologies, researchers are actively investigating such aromatic enones as building blocks for energy-efficient materials, a subject that consistently ranks high in academic search queries related to green chemistry innovations.
The compound's physicochemical properties, including its melting point, solubility profile, and stability characteristics, are frequently queried in chemical databases. These parameters are crucial for formulation scientists working on drug delivery systems and functional materials. Recent patent analyses reveal growing interest in structurally similar compounds for cosmeceutical applications, particularly in formulations targeting skin health—a consumer-driven market segment experiencing exponential growth.
Quality control of 3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency, a critical factor for research reproducibility—a major concern in modern scientific communities and a frequent discussion point in academic forums. The compound's chromatographic behavior and spectral fingerprints are well-documented in specialized chemical literature, serving as valuable references for analytical chemists.
From a regulatory standpoint, while CAS 358343-53-0 is not currently classified as hazardous under major chemical inventories, proper handling protocols should always be followed in laboratory settings. This precautionary approach aligns with the increasing emphasis on laboratory safety standards and responsible research practices—subjects that dominate professional development courses in chemical industries worldwide.
The future research directions for this compound appear promising, with computational studies suggesting potential modifications to enhance its bioavailability and target specificity. These aspects are particularly relevant given the current focus on precision medicine and personalized therapeutics in pharmaceutical research. Moreover, its structural features make it a candidate for crystal engineering studies, an emerging field that combines materials science with pharmaceutical development to optimize solid-state properties.
In conclusion, 3-(2-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one (358343-53-0) represents a fascinating case study in modern chemical research, bridging multiple disciplines from synthetic chemistry to materials science. Its continued investigation addresses several contemporary scientific challenges while offering potential solutions aligned with current market demands and research priorities. The compound's versatility ensures its relevance in ongoing scientific discourse and industrial applications for years to come.
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